molecular formula C11H8N4O2 B14680430 4H-1-Benzopyran-4-one, 3-methyl-2-(1H-tetrazol-5-yl)- CAS No. 33544-10-4

4H-1-Benzopyran-4-one, 3-methyl-2-(1H-tetrazol-5-yl)-

Cat. No.: B14680430
CAS No.: 33544-10-4
M. Wt: 228.21 g/mol
InChI Key: ZKNBEVSECMLVAN-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 3-methyl-2-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 3-methyl-2-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 3-methyl-2-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

4H-1-Benzopyran-4-one, 3-methyl-2-(1H-tetrazol-5-yl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 3-methyl-2-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one, 2-methyl-: A similar compound with a methyl group at the 2-position instead of the 3-position.

    4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: A compound with additional hydroxyl and methoxy groups, providing different chemical properties.

    4H-1-Benzopyran-4-one, 3-(1,3-benzodioxol-5-yl)-7-[(3-methyl-2-buten-1-yl)oxy]-: A compound with a benzodioxol group, offering unique reactivity.

Uniqueness

4H-1-Benzopyran-4-one, 3-methyl-2-(1H-tetrazol-5-yl)- is unique due to its specific structural features, such as the combination of a benzopyran ring with a tetrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

33544-10-4

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

3-methyl-2-(2H-tetrazol-5-yl)chromen-4-one

InChI

InChI=1S/C11H8N4O2/c1-6-9(16)7-4-2-3-5-8(7)17-10(6)11-12-14-15-13-11/h2-5H,1H3,(H,12,13,14,15)

InChI Key

ZKNBEVSECMLVAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C2C1=O)C3=NNN=N3

Origin of Product

United States

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